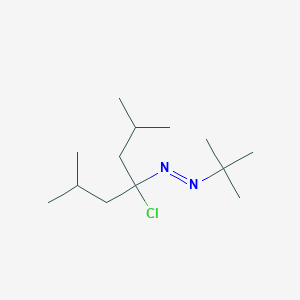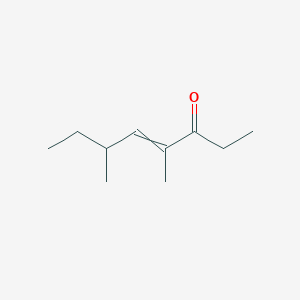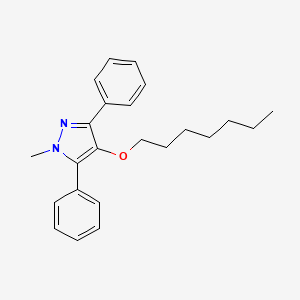
2-(Diazomethyl)-3,3-dimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diazomethyl)-3,3-dimethylbut-1-ene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (N=N) attached to a carbon atom. The diazo group is highly reactive and can participate in a variety of chemical reactions, making diazo compounds valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazomethyl)-3,3-dimethylbut-1-ene typically involves the diazotization of the corresponding amine. One common method is the reaction of an amine with nitrous acid, which generates the diazo compound. Another approach involves the use of diazomethyl compounds in electrophilic substitution reactions .
Industrial Production Methods
Industrial production of diazo compounds often involves the use of large-scale diazotization reactions. These reactions are carried out in non-aqueous media to ensure the stability of the diazo compound. For example, the diazotization of P(O)Me2-substituted amines in chloroform provides a stable solution of the diazo compound .
Chemical Reactions Analysis
Types of Reactions
2-(Diazomethyl)-3,3-dimethylbut-1-ene can undergo a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in reactions with diazo compounds include transition metal catalysts, such as rhodium and copper, which facilitate carbene transfer reactions. Other reagents include bases like triethylamine and DBU, which are used in diazo transfer reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can produce a variety of substituted alkenes and ketones .
Scientific Research Applications
2-(Diazomethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diazomethyl)-3,3-dimethylbut-1-ene involves the generation of reactive intermediates, such as carbenes, which can participate in a variety of chemical reactions. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
2-(Diazomethyl)-3,3-dimethylbut-1-ene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is highly explosive and is used primarily in laboratory-scale reactions, whereas ethyl diazoacetate is more stable and is used in industrial applications .
List of Similar Compounds
- Diazomethane
- Ethyl diazoacetate
- Trimethylsilyldiazomethane
Properties
CAS No. |
57331-81-4 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(diazomethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H12N2/c1-6(5-9-8)7(2,3)4/h5H,1H2,2-4H3 |
InChI Key |
ZPIIDBUTRLMJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)









